N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
Overview
Description
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as BBOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BBOPH is a hydrazide derivative that contains a pyrrolidine ring, a benzene ring, and a bromine atom attached to the benzene ring.
Mechanism Of Action
The mechanism of action of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the regulation of various physiological processes. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, tyrosinase, and α-glucosidase. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to modulate the expression of various proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis.
Biochemical And Physiological Effects
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein expression, and regulation of various physiological processes such as cell proliferation, apoptosis, and inflammation. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, tyrosinase, and α-glucosidase. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to modulate the expression of various proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to regulate various physiological processes such as cell proliferation, apoptosis, and inflammation, which are associated with various diseases such as cancer, diabetes, and inflammation.
Advantages And Limitations For Lab Experiments
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages and limitations for lab experiments. The advantages of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide include its high yield of synthesis, its high purity, and its potential applications in various fields of science. The limitations of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide include its limited solubility in water, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the study of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide. One future direction is to investigate the potential applications of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in the treatment of various diseases such as cancer, diabetes, and inflammation. Another future direction is to investigate the mechanism of action of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in more detail, including its interaction with various enzymes and proteins. Another future direction is to develop new derivatives of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide that exhibit improved solubility, reduced toxicity, and enhanced activity. Overall, the study of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has the potential to lead to the development of new drugs and therapies for various diseases, as well as to advance our understanding of the structure and function of various enzymes and proteins.
Scientific Research Applications
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been used as a tool to study the structure and function of various enzymes and proteins. In pharmacology, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been tested for its ability to modulate various physiological processes such as cell proliferation, apoptosis, and inflammation.
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-4-1-3-13(11-15)12-20-21-18(24)14-6-8-16(9-7-14)22-10-2-5-17(22)23/h1,3-4,6-9,11-12H,2,5,10H2,(H,21,24)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKIGYAPSDKOF-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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